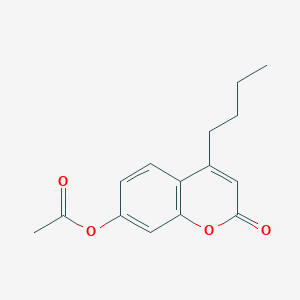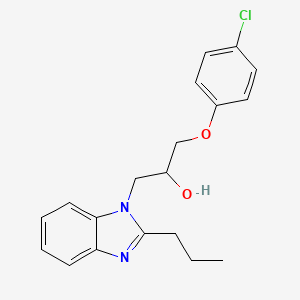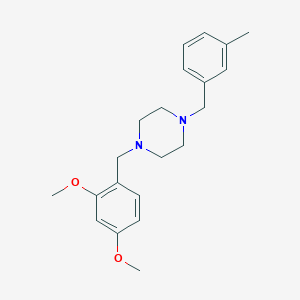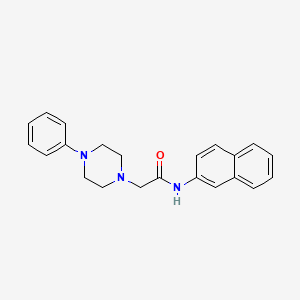
4-butyl-2-oxo-2H-chromen-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butyl-2-oxo-2H-chromen-7-yl acetate, also known as coumarin, is a natural compound found in various plants such as tonka beans, cinnamon, and sweet clover. It has been widely used in perfumes, flavorings, and pharmaceuticals due to its pleasant aroma and medicinal properties. In recent years, there has been growing interest in the synthesis and research of coumarin due to its potential biological activities.
Mecanismo De Acción
The mechanism of action of 4-butyl-2-oxo-2H-chromen-7-yl acetate is still not fully understood, but it is believed to act through various pathways, including inhibition of enzymes, modulation of signaling pathways, and regulation of gene expression. Coumarin has been found to inhibit the activity of various enzymes such as cyclooxygenase, lipoxygenase, and tyrosinase, which are involved in inflammation, cancer, and melanogenesis, respectively. Coumarin has also been found to modulate various signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer, and the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Coumarin has been found to have various biochemical and physiological effects. It has been found to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Coumarin has also been found to have a protective effect on the liver by reducing oxidative stress and inflammation. Coumarin has been found to have a vasorelaxant effect on the cardiovascular system by increasing the production of nitric oxide and reducing the production of endothelin-1. Coumarin has also been found to have an anti-diabetic effect by regulating glucose metabolism and insulin secretion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Coumarin has several advantages for lab experiments, including its availability, low cost, and easy synthesis. Coumarin is also stable and can be stored for long periods without degradation. However, 4-butyl-2-oxo-2H-chromen-7-yl acetate has some limitations for lab experiments, including its low solubility in water, which can limit its bioavailability and efficacy. Coumarin is also sensitive to light and heat, which can cause degradation and loss of activity.
Direcciones Futuras
There are several future directions for research on 4-butyl-2-oxo-2H-chromen-7-yl acetate. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and cardiovascular diseases. Another direction is to explore its role in regulating gene expression and its potential as a gene therapy agent. Further research is also needed to understand the mechanism of action of 4-butyl-2-oxo-2H-chromen-7-yl acetate and its interactions with other compounds and pathways. Finally, the development of new synthesis methods and formulations of 4-butyl-2-oxo-2H-chromen-7-yl acetate may improve its bioavailability and efficacy for future applications.
Métodos De Síntesis
Coumarin can be synthesized through various methods, including Pechmann condensation, Knoevenagel condensation, and Perkin reaction. The Pechmann condensation method involves the reaction of phenols with β-ketoesters in the presence of a catalyst such as sulfuric acid. The Knoevenagel condensation method involves the reaction of aldehydes with malonic acid or its derivatives in the presence of a base such as piperidine. The Perkin reaction method involves the reaction of an aromatic acid with an aldehyde in the presence of an acid catalyst such as sulfuric acid.
Aplicaciones Científicas De Investigación
Coumarin has been extensively studied for its potential biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, anti-fungal, and anti-viral properties. It has been found to exhibit antioxidant activity and to have a protective effect on the liver and cardiovascular system. Coumarin has also been investigated for its role in regulating gene expression and its potential as a therapeutic agent for various diseases.
Propiedades
IUPAC Name |
(4-butyl-2-oxochromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-3-4-5-11-8-15(17)19-14-9-12(18-10(2)16)6-7-13(11)14/h6-9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCLBHSIIHUBRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-2-oxo-2H-chromen-7-yl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[1-(4-fluoro-2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B4987975.png)
![2,7-bis(3-methylphenyl)-5,10-di-2-thienyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B4987986.png)
![methyl 2-[(4-chlorobenzoyl)oxy]benzoate](/img/structure/B4987994.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4988003.png)


![N-benzyl-5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B4988023.png)
![3-{[(3,4-dimethoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4988033.png)
![1-{[1-({6-[(cyclohexylmethyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B4988038.png)

![ethyl 2-benzyl-3-[(4-bromophenyl)amino]-3-oxopropanoate](/img/structure/B4988060.png)
![(2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine](/img/structure/B4988066.png)
![(1R*,5S*)-6-[3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanoyl]-6-azabicyclo[3.2.1]octane](/img/structure/B4988068.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-chlorobenzyl)acetamide](/img/structure/B4988073.png)